molecular formula C7H12O4 B8674019 2-Carboxy-5,5-dimethyl-1,3-dioxane CAS No. 744220-87-9

2-Carboxy-5,5-dimethyl-1,3-dioxane

Cat. No. B8674019
M. Wt: 160.17 g/mol
InChI Key: SMPLFWZQSUQJGC-UHFFFAOYSA-N
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Patent
US07501507B2

Procedure details

Following a general procedure,23 a mixture of glyoxylic acid monohydrate (5.0 g, 54 mmol), 2,2-dimethyl 1,3-propanediol (8.5 g, 81 mmol) and Amberlyst-15 ion-exchange resin (100 mg) in benzene (140 mL) was refluxed for 15 h in a flask fitted with a Dean-Stark apparatus. The reaction mixture was filtered. The filtrate was concentrated and then refluxed with 20% aqueous NaOH (50 mL) for 30 min. The resulting alkaline solution was extracted with ether and neutralized in the cold with dilute HCl. At the end the pH was brought to ˜1.0 using H3PO4. The acidified aqueous layer was extracted with ether. The extracts were combined, dried (Na2SO4) and concentrated to afford a white solid (6.349 g, 73%): mp 58-60° C.; 1H NMR δ 0.80 (s, 3H), 1.22 (s, 3H), 3.57 (d, J=12.0 Hz, 2H), 3.79 (d, J=12.0 Hz, 2H), 4.97 (s, 1H); 13C NMR δ 169.1, 124.7, 95.8, 77.5, 30.6, 23.0, 21.9; FAB-MS obsd 161.0806, calcd 161.0814 (C7H12O4).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=[O:4].[CH3:7][C:8]([CH3:13])([CH2:11]O)[CH2:9][OH:10]>C1C=CC=CC=1>[C:2]([CH:3]1[O:10][CH2:9][C:8]([CH3:13])([CH3:11])[CH2:7][O:4]1)([OH:6])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
8.5 g
Type
reactant
Smiles
CC(CO)(CO)C
Name
resin
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
140 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 h in a flask
Duration
15 h
CUSTOM
Type
CUSTOM
Details
fitted with a Dean-Stark apparatus
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed with 20% aqueous NaOH (50 mL) for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The resulting alkaline solution was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The acidified aqueous layer was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1OCC(CO1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.349 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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